molecular formula C6H10N2O B6165593 5-(methoxymethyl)-1-methyl-1H-imidazole CAS No. 384821-11-8

5-(methoxymethyl)-1-methyl-1H-imidazole

Cat. No.: B6165593
CAS No.: 384821-11-8
M. Wt: 126.16 g/mol
InChI Key: WOQWODJMCIDNEM-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1-methyl-1H-imidazole (CAS: 875155-13-8) is a heterocyclic compound featuring an imidazole core substituted with a methoxymethyl (-CH2OCH3) group at the 5-position and a methyl group at the 1-position. Its molecular formula is C6H10N2O, with a molecular weight of 126.16 g/mol (calculated). This compound is often utilized as a synthetic intermediate in medicinal chemistry and materials science .

Properties

CAS No.

384821-11-8

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5-(methoxymethyl)-1-methylimidazole

InChI

InChI=1S/C6H10N2O/c1-8-5-7-3-6(8)4-9-2/h3,5H,4H2,1-2H3

InChI Key

WOQWODJMCIDNEM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1COC

Purity

95

Origin of Product

United States

Scientific Research Applications

5-(Methoxymethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of antifungal and antibacterial agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Methoxymethyl)-1-methyl-1H-imidazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : The methoxymethyl group in the target compound offers a balance between polarity (via the ether oxygen) and steric bulk, contrasting with the lipophilic 4-methoxyphenyl group in 3aa or the reactive chloromethyl group in 5-(chloromethyl)-1-methyl-1H-imidazole .
  • Synthetic Routes : The target compound is synthesized via nucleophilic alkylation (e.g., using NaH and a chloromethyl precursor), whereas aryl-substituted analogs often require transition-metal catalysis (e.g., Pd-mediated C–H arylation) .

Physicochemical and Pharmacological Comparisons

Solubility and Reactivity:
  • The methoxymethyl group enhances water solubility compared to aryl-substituted derivatives (e.g., 3aa ), making it advantageous for aqueous-phase reactions or drug formulations .
  • 5-(Chloromethyl)-1-methyl-1H-imidazole is highly reactive, serving as a precursor for further modifications (e.g., substitution with amines or thiols) .

Analytical Characterization

  • NMR Spectroscopy : The methoxymethyl group in the target compound produces distinct 1H NMR signals at δ ~3.3–3.5 ppm (OCH3) and δ ~4.5 ppm (CH2O), differing from aryl-substituted analogs (e.g., 107 shows aromatic protons at δ ~7.0–7.5 ppm) .
  • Mass Spectrometry : HRMS data for the target compound would show a molecular ion peak at m/z 127.0871 ([M+H]+), contrasting with higher masses for aryl derivatives (e.g., 3aa : m/z 203.1494) .

Biological Activity

5-(Methoxymethyl)-1-methyl-1H-imidazole (CAS No. 384821-11-8) is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities. Imidazole derivatives are widely studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of 5-(methoxymethyl)-1-methyl-1H-imidazole, summarizing research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6H10N2O
  • Molecular Weight : 126.16 g/mol
  • CAS Number : 384821-11-8

Mechanisms of Biological Activity

Imidazole derivatives often exhibit their biological effects through several mechanisms, including:

  • Enzyme Inhibition : Many imidazole compounds act as inhibitors of various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some derivatives can modulate receptor activity, influencing cell signaling pathways.
  • DNA Interaction : Certain imidazole compounds have been shown to interact with DNA, affecting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 5-(methoxymethyl)-1-methyl-1H-imidazole. For instance:

  • Inhibition of HO-1 : A study investigated the inhibition of heme oxygenase-1 (HO-1), an enzyme associated with various cancers. Compounds similar to 5-(methoxymethyl)-1-methyl-1H-imidazole demonstrated significant inhibitory activity against HO-1, suggesting a potential role in cancer therapy .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain imidazole derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds were tested against kidney cancer cells (HEK 293) and showed reduced viability at micromolar concentrations .
  • Mechanistic Insights : The mechanism underlying the anticancer activity has been attributed to apoptosis induction and cell cycle arrest in cancer cells. Specific derivatives have been shown to inhibit key proteins involved in cell proliferation and survival .

Other Biological Activities

Beyond anticancer properties, 5-(methoxymethyl)-1-methyl-1H-imidazole has shown promise in other areas:

  • Antimicrobial Activity : Some imidazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates that imidazole compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

StudyCompoundCell LineIC50 (μM)Findings
Baviskar et al.C1HEK 29325Potent catalytic inhibition of DNA
Zhao et al.C2MCF-70.75Higher activity than Doxorubicin
Dao et al.C3U87-MG50Significant inhibition against FAK-expressing cells

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